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Compound of Interest

Compound Name: 2-(Trifluoromethylthio)aniline

Cat. No.: B1362539 Get Quote

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction
2-(Trifluoromethylthio)aniline, a unique organofluorine compound, has garnered interest

within the scientific community, particularly in the realms of medicinal chemistry and materials

science. The introduction of the trifluoromethylthio (-SCF₃) group onto the aniline scaffold

imparts distinct electronic and lipophilic properties, making it a valuable building block for the

synthesis of novel bioactive molecules and functional materials. A thorough understanding of its

structural features through spectroscopic analysis is paramount for its effective utilization. This

guide provides a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 2-(Trifluoromethylthio)aniline, offering insights

into the interpretation of its spectra and the underlying principles governing its spectroscopic

behavior.

Molecular Structure and Spectroscopic Overview
The structure of 2-(Trifluoromethylthio)aniline, with the IUPAC name 2-

(Trifluoromethylsulfanyl)aniline, is characterized by an aniline ring substituted at the ortho

position with a trifluoromethylthio group. This substitution pattern gives rise to a distinct set of

spectroscopic signatures that are invaluable for its identification and characterization.

Key Molecular Features:
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Molecular Formula: C₇H₆F₃NS

Molecular Weight: 193.19 g/mol

CAS Number: 121448-93-3

This guide will now delve into the specific details of each major spectroscopic technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules in solution. For 2-(Trifluoromethylthio)aniline, ¹H, ¹³C, and ¹⁹F NMR each provide

a unique and complementary piece of the structural puzzle.

¹H NMR Spectroscopy
The proton NMR spectrum of 2-(Trifluoromethylthio)aniline, typically recorded in a

deuterated solvent such as chloroform (CDCl₃), reveals the electronic environment of the

aromatic and amine protons.

Experimental Data:

Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

7.47 d 7.8 Ar-H

7.31 – 7.26 m Ar-H

6.80 d 8.1 Ar-H

6.77 – 6.71 m Ar-H

Data obtained from a 500 MHz spectrometer in CDCl₃[1].

Interpretation and Causality:

The aromatic region of the ¹H NMR spectrum displays four distinct signals, consistent with a di-

substituted benzene ring where the two substituents are different. The downfield shift of the
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proton at 7.47 ppm can be attributed to its proximity to the electron-withdrawing

trifluoromethylthio group. The complex multiplicity of the signals between 7.31 and 6.71 ppm

arises from the spin-spin coupling between the adjacent aromatic protons. The broad signal for

the amine (-NH₂) protons is often not distinctly observed or may be integrated over a wider

range, and its chemical shift is highly dependent on solvent and concentration.

¹⁹F NMR Spectroscopy
Given the presence of the trifluoromethyl group, ¹⁹F NMR spectroscopy is a crucial technique

for the characterization of 2-(Trifluoromethylthio)aniline.

Experimental Data:

Chemical Shift (δ, ppm) Multiplicity

-42.78 s

Data obtained from a 470 MHz spectrometer in CDCl₃, referenced to an external standard[1].

Interpretation and Causality:

The ¹⁹F NMR spectrum exhibits a singlet at approximately -42.78 ppm. The singlet multiplicity

indicates that there are no neighboring protons or other fluorine atoms within a three-bond

distance to cause spin-spin coupling. The chemical shift is characteristic of a trifluoromethyl

group attached to a sulfur atom, which is in turn bonded to an aromatic ring. The electronic

environment of the aromatic ring, including the presence of the electron-donating amine group,

influences the precise chemical shift of the fluorine atoms.

¹³C NMR Spectroscopy
Carbon-13 NMR provides information on the carbon framework of the molecule. While a

specific experimental spectrum for 2-(Trifluoromethylthio)aniline is not readily available in the

cited literature, the expected chemical shifts can be predicted based on data from analogous

compounds.

Predicted ¹³C NMR Data:
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Predicted Chemical Shift
(δ, ppm)

Assignment Rationale

~145-150 C-NH₂

The carbon attached to the

electron-donating amine group

is expected to be significantly

deshielded.

~110-115 C-SCF₃

The carbon bearing the

trifluoromethylthio group will be

deshielded, but its exact shift

is influenced by both the sulfur

and the CF₃ group.

~130-135 Ar-C
Aromatic carbons will appear

in their characteristic region.

~115-125 Ar-C
Aromatic carbons will appear

in their characteristic region.

~118-128 Ar-C
Aromatic carbons will appear

in their characteristic region.

~120-130 Ar-C
Aromatic carbons will appear

in their characteristic region.

~128 (quartet) -SCF₃

The carbon of the

trifluoromethyl group will

appear as a quartet due to

coupling with the three fluorine

atoms. The C-F coupling

constant is typically large.

Experimental Protocol for NMR Data Acquisition:

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural

elucidation.
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Sample Preparation Instrument Setup

Data Acquisition

Data Processing

Dissolve 5-10 mg of
2-(Trifluoromethylthio)aniline

in ~0.6 mL of deuterated
solvent (e.g., CDCl₃)

Add a small amount of
Tetramethylsilane (TMS)

as internal standard

Transfer solution to
a 5 mm NMR tube

Place NMR tube in the
spectrometer

Lock on the deuterium
signal of the solvent

Shim the magnetic field
to optimize homogeneity

Acquire ¹H NMR spectrum

Acquire ¹³C NMR spectrum
(with proton decoupling)

Acquire ¹⁹F NMR spectrum

Fourier Transform the
Free Induction Decay (FID) Phase correct the spectrum Apply baseline correction Integrate the signals Reference the spectrum

to TMS (0 ppm)

Click to download full resolution via product page

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational modes of a molecule, providing valuable

information about the functional groups present.

Predicted IR Absorption Bands:
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Wavenumber (cm⁻¹) Intensity Vibrational Mode

3400-3500 Medium N-H asymmetric stretch

3300-3400 Medium N-H symmetric stretch

3000-3100 Medium-Weak Aromatic C-H stretch

1600-1620 Strong N-H bend (scissoring)

1450-1550 Medium-Strong Aromatic C=C stretch

1250-1350 Strong C-N stretch

1100-1150 Strong C-F stretch (from -SCF₃)

730-770 Strong
Ortho-disubstituted C-H bend

(out-of-plane)

Interpretation and Causality:

The IR spectrum of 2-(Trifluoromethylthio)aniline is expected to be dominated by several key

features. The presence of the primary amine group (-NH₂) will give rise to two distinct N-H

stretching bands in the region of 3300-3500 cm⁻¹. The N-H bending vibration is also a

prominent feature, typically appearing around 1600 cm⁻¹. The aromatic ring will exhibit

characteristic C-H and C=C stretching vibrations. A particularly strong and complex set of

absorptions is anticipated in the 1100-1150 cm⁻¹ region, which is characteristic of the C-F

stretching modes of the trifluoromethyl group. The out-of-plane C-H bending vibration in the

730-770 cm⁻¹ range is indicative of ortho-disubstitution on the benzene ring.

Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio

of ions. For 2-(Trifluoromethylthio)aniline, electron ionization (EI) mass spectrometry

provides information on the molecular weight and fragmentation pattern.

Experimental Data:

Calculated Molecular Ion (M⁺) Mass: 193.02 m/z
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Found Molecular Ion (M⁺) Mass: 193.05 m/z[1]

Predicted Fragmentation Pattern:

The fragmentation of 2-(Trifluoromethylthio)aniline under electron ionization is expected to

proceed through several key pathways, driven by the stability of the resulting fragments.

[C₇H₆F₃NS]⁺˙
m/z = 193

[M - H]⁺
m/z = 192

- H˙

[M - CF₃]⁺
m/z = 124

- CF₃˙

[C₆H₆N]⁺
m/z = 92

- SCF₃˙

[CF₃S]⁺
m/z = 101

- C₆H₄NH₂˙

[C₆H₄NS]⁺
m/z = 122

- H₂

Click to download full resolution via product page

Caption: Predicted mass spectrometry fragmentation pathway.

Interpretation and Causality:

Upon electron ionization, the molecular ion (M⁺) at m/z 193 is formed. This ion can then

undergo fragmentation through several pathways:

Loss of a hydrogen radical (-H˙): This is a common fragmentation for anilines, leading to the

formation of an ion at m/z 192.

Loss of a trifluoromethyl radical (-CF₃˙): Cleavage of the S-CF₃ bond would result in a

fragment at m/z 124. This is a likely pathway due to the stability of the trifluoromethyl radical.

Loss of a trifluoromethylthio radical (-SCF₃˙): This would lead to the formation of the

aminophenyl cation at m/z 92.
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Formation of the trifluoromethylthio cation ([CF₃S]⁺): Cleavage of the C-S bond could also

result in a fragment at m/z 101.

The relative abundance of these fragment ions will depend on their respective stabilities.

Conclusion
The spectroscopic characterization of 2-(Trifluoromethylthio)aniline provides a detailed

picture of its molecular structure. ¹H and ¹⁹F NMR confirm the substitution pattern and the

presence of the trifluoromethyl group. While experimental ¹³C NMR data is pending, predictions

based on analogous structures offer valuable insights. IR spectroscopy highlights the key

functional groups, including the primary amine and the trifluoromethylthio moiety. Mass

spectrometry confirms the molecular weight and provides a predictable fragmentation pattern

that is consistent with the known stability of aromatic and fluorinated fragments. This

comprehensive spectroscopic data set serves as a crucial reference for researchers working

with this important chemical building block, ensuring its correct identification and facilitating its

application in the development of new chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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